molecular formula C4H4O3 B1585304 4-Hydroxybut-2-ynoic acid CAS No. 7218-52-2

4-Hydroxybut-2-ynoic acid

Cat. No. B1585304
CAS RN: 7218-52-2
M. Wt: 100.07 g/mol
InChI Key: QVYMWMSAXULCMW-UHFFFAOYSA-N
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Description

4-Hydroxybut-2-ynoic acid is a chemical compound with the molecular formula C4H4O3 and a molecular weight of 100.07 . It is a solid substance that is stored in dry conditions at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 4-Hydroxybut-2-ynoic acid involves several steps. For instance, one method involves the use of ethyl (E)-4-bromobut-2-enoate, KOH, and water. The reaction mixture is stirred at 100 °C for 2 hours, then acidified with 1 M HCl, and extracted with EtOAc .


Molecular Structure Analysis

The InChI code for 4-Hydroxybut-2-ynoic acid is 1S/C4H4O3/c5-3-1-2-4(6)7/h5H,3H2,(H,6,7) and the InChI key is QVYMWMSAXULCMW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Hydroxybut-2-ynoic acid is a solid substance that is stored in dry conditions at temperatures between 2-8°C . It has a molecular weight of 100.07 .

Scientific Research Applications

Biotechnology: Enzyme Inhibition

In biotechnological research, 4-Hydroxybut-2-ynoic acid is studied for its ability to act as an enzyme inhibitor. This application is crucial in understanding metabolic pathways and developing biotechnological tools. The compound’s structure allows it to interact with enzymes, potentially inhibiting their activity, which can be useful in studying disease mechanisms or creating more efficient industrial bioprocesses .

Industrial Chemistry: Synthesis of Polymers

Industrially, 4-Hydroxybut-2-ynoic acid can be utilized in the synthesis of polymers and other complex molecules. Its reactive functional groups make it a valuable starting material for various chemical reactions, leading to the production of materials with specific desired properties for industrial applications .

Environmental Science: Bioremediation

Environmental scientists are interested in 4-Hydroxybut-2-ynoic acid for its potential use in bioremediation processes. The compound could play a role in the breakdown of pollutants or the recovery of environments affected by industrial waste. Its chemical properties may facilitate the degradation of harmful substances, contributing to environmental cleanup efforts .

Material Science: Advanced Material Development

In material science, 4-Hydroxybut-2-ynoic acid is being researched for its application in the development of advanced materials. Its molecular structure could be key in creating new materials with enhanced properties such as increased strength, flexibility, or electrical conductivity, which are valuable in various technological advancements .

Analytical Chemistry: Chromatography Standards

Analytical chemists use 4-Hydroxybut-2-ynoic acid as a standard in chromatographic analyses. Due to its well-defined properties, it serves as a benchmark to identify and quantify other compounds in complex mixtures, ensuring accuracy and precision in analytical procedures .

Pharmacology: Drug Design and Discovery

Pharmacological research utilizes 4-Hydroxybut-2-ynoic acid in drug design and discovery. Its structure provides a scaffold for the development of new drugs, especially in the field of anti-inflammatory and analgesic medications. Researchers explore its interactions with biological targets to create effective pharmaceutical agents .

Agriculture: Plant Growth and Protection

In agriculture, 4-Hydroxybut-2-ynoic acid is investigated for its role in plant growth and protection. It may be used to develop biostimulants that enhance crop yield and resilience against environmental stressors. Its application could lead to more sustainable farming practices by reducing the reliance on chemical fertilizers and pesticides .

Safety And Hazards

4-Hydroxybut-2-ynoic acid is classified under the GHS07 hazard class. It may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

4-hydroxybut-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O3/c5-3-1-2-4(6)7/h5H,3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYMWMSAXULCMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326873
Record name 4-hydroxybut-2-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxybut-2-ynoic acid

CAS RN

7218-52-2
Record name 4-hydroxybut-2-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxybut-2-ynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
NA Devleshova, SV Lozovskiy, AV Vasilyev - Tetrahedron, 2019 - Elsevier
… Esters of 4-hydroxybut-2-ynoic acid (alkyl 4-hydroxybut-2-ynoates) are promising building blocks in organic synthesis. The presence of three important functional groups, such as, …
Number of citations: 12 www.sciencedirect.com
J Krall, CH Jensen, F Bavo… - Journal of Medicinal …, 2017 - ACS Publications
γ-Hydroxybutyric acid (GHB) is a neuroactive substance with specific high-affinity binding sites. To facilitate target identification and ligand optimization, we herein report a …
Number of citations: 21 pubs.acs.org
M Ahbab, AD Borthwick, JW Hooper… - Journal of the …, 1976 - pubs.rsc.org
Addition of furan to methyl 4-(2,6-dimethoxyphenyl)-4-oxobut-2-ynoate (4; R = CO2Me) followed by hydrogenation of the adduct gave methyl 3-(2,6-dimethoxybenzoyl)-7-oxabicyclo[2.2.…
Number of citations: 3 pubs.rsc.org
CB Reese - Protective Groups in Organic Chemistry, 2012 - books.google.com
… Thus 4-hydroxybut-2-ynoic acid (21) was prepared [47b] from propargyl alcohol by carboxylation of the Grignard reagent derived from its tetrahydropyranyl ether (20). Lithium aluminium …
Number of citations: 0 books.google.com
A Padwa, CS Straub - The Journal of Organic Chemistry, 2003 - ACS Publications
… Esterification of malonic acid monomethyl ester with 4-hydroxybut-2-ynoic acid methyl ester 57 gave malonic acid 3-methoxycarbonylprop-2-ynyl ester methyl ester (36%) as a yellow oil…
Number of citations: 58 pubs.acs.org
C Li, Y Dai, X Kong, B Wang, X Peng… - Journal of Medicinal …, 2023 - ACS Publications
Small-molecule fibroblast growth factor receptor (FGFR) inhibitors have emerged as a promising antitumor therapy. Herein, by further optimizing the lead compound 1 under the …
Number of citations: 2 pubs.acs.org
MA Blaskovich, M Kahn - Synthesis, 1998 - thieme-connect.com
… We required a diene with one end functionalized as a 4hydroxybut-2-ynoic acid moiety. Solution phase chemistry worked reliably for the reaction sequence (addition of methyl …
Number of citations: 4 www.thieme-connect.com
CC Li, CH Wang, B Liang, XH Zhang… - The Journal of …, 2006 - ACS Publications
… Synthesis of 4-[4-(tert-Butyldimethylsilanyloxy)-3-isopropyl-2-methyl-2-(3-methylhexa-3,5-dienyl)-3,5-dienyl]-5-oxocyclopentyl]4-hydroxybut-2-ynoic Acid Ethyl Ester (29): To a solution …
Number of citations: 47 pubs.acs.org
R Abonia, D Insuasty, KK Laali - Molecules, 2023 - mdpi.com
… The esters of 4-hydroxybut-2-ynoic acid (alkyl 4-hydroxybut-2-ynoates) 42 are promising building blocks for organic synthesis. The presence of three important functional groups, …
Number of citations: 3 www.mdpi.com

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